Cas no 1351622-89-3 (N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide)

N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a pyrrolidinone moiety via a carboxamide bridge. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The benzothiazole component contributes to potential bioactivity, while the pyrrolidinone ring enhances solubility and metabolic stability. Its molecular framework is amenable to further derivatization, enabling the exploration of structure-activity relationships. The compound's balanced lipophilicity and hydrogen-bonding capacity suggest utility in targeting enzymes or receptors, particularly in neurological or oncological research. Its synthetic versatility and potential pharmacological relevance underscore its importance as a scaffold for developing novel therapeutic agents.
N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide structure
1351622-89-3 structure
Product Name:N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide
CAS No:1351622-89-3
MF:C12H11N3O2S
MW:261.299640893936
CID:848974
Update Time:2025-10-29

N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-Benzothiazolecarboxamide, N-(5-oxo-3-pyrrolidinyl)-
    • N-(5-oxopyrrolidin-3-yl)benzo[d]thiazole-2-carboxamide
    • N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide
    • Inchi: 1S/C12H11N3O2S/c16-10-5-7(6-13-10)14-11(17)12-15-8-3-1-2-4-9(8)18-12/h1-4,7H,5-6H2,(H,13,16)(H,14,17)
    • InChI Key: NWBZQXXFLRKWPM-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1C(NC1CNC(C1)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 363
  • Topological Polar Surface Area: 99.3

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N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide Related Literature

Additional information on N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide

Professional Introduction to N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide (CAS No. 1351622-89-3)

N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide, identified by its CAS number CAS No. 1351622-89-3, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its unique structural properties and potential applications in drug discovery and therapeutic development. The combination of a pyrrolidinone moiety and a benzothiazole scaffold presents an intriguing framework for designing molecules with enhanced biological activity.

The 1,3-benzothiazole core is a well-known pharmacophore found in numerous bioactive compounds, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the 5-oxopyrrolidin-3-yl group introduces additional functional diversity, enabling potential interactions with biological targets that may not be accessible to simpler benzothiazole derivatives. This structural feature has been explored in recent research as a means to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.

In recent years, there has been a growing interest in the development of heterocyclic compounds as scaffolds for novel therapeutic agents. The N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide structure exemplifies this trend, as it integrates multiple pharmacologically relevant moieties into a single molecule. Studies have demonstrated that such compounds can exhibit potent activity against various disease targets by leveraging the complementary interactions of their distinct structural components.

One area where this compound has shown promise is in the search for new antitumor agents. The benzothiazole moiety is known to interfere with key cellular processes involved in cancer progression, such as DNA replication and cell signaling. The pyrrolidinone group further enhances this potential by providing additional binding sites for biological targets. Recent preclinical studies have indicated that derivatives of this compound class may inhibit the activity of enzymes crucial for tumor growth and survival.

The synthesis of N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to optimize the production process. These approaches not only improve efficiency but also allow for the introduction of structural modifications that can fine-tune biological activity.

The chemical properties of this compound make it an attractive candidate for further investigation in medicinal chemistry. Its solubility profile, metabolic stability, and potential for derivatization are all critical factors that influence its suitability as a drug candidate. Computational modeling and experimental techniques have been used to evaluate these properties, providing valuable insights into how the molecule behaves in biological systems.

In conclusion, N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide represents a promising lead compound in the quest for novel therapeutic agents. Its unique structural features and demonstrated biological activity make it a valuable asset in ongoing research efforts aimed at developing new treatments for various diseases. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping the future of pharmaceutical innovation.

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